N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
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Overview
Description
“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular formula of this compound is C22H23N3OS. It is a ring assembly . Further details about its molecular structure could not be found in the available resources.Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structural Analysis : The synthesis of related compounds involves specific reactions, such as the reaction of 2-iodo-2,4-dimethylaniline with 3,4-dibromo-4-methyltetrahydro-2H-pyran, followed by treatment with acetyl bromide or 4-nitrobenzoyl chloride. This results in the formation of syn- and anti-atropisomers of related N-acetyl compounds (Skladchikov, Suponitskii, & Gataullin, 2013).
Crystallographic Studies : Research has been conducted on the crystal structures of related compounds, such as the crystallographic analysis of 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, highlighting various molecular conformations and their intermolecular interactions (Mahan, Butcher, Nayak, Narayana, & Yathirajan, 2013).
Biological Activities and Applications
Antimicrobial and Anticancer Activities : Some derivatives, such as pyrazolo[3,4-d]pyridazines, have demonstrated antimicrobial, anti-inflammatory, and analgesic activities. These compounds have been found to inhibit the growth of gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016). Additionally, certain 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues have shown promising anticancer activity against various cancer cell lines (Ahsan, 2012).
Chemosensor Development : Novel pyrazoline derivatives have been synthesized and used as fluorescent chemosensors for metal ion detection. This involves the study of their photophysical properties and their application in detecting specific ions like Fe3+ (Khan, 2020).
Pharmacological Potential : Research on various derivatives has explored their potential in pharmacology. For instance, studies on 1H-pyrazole-1-propanamine antidepressants provide insights into their potential as antidepressants with reduced side effects (Bailey, Hansen, Hlavac, Baizman, Pearl, Defelice, & Feigenson, 1985).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound’s structure, it is possible that it influences multiple pathways within the cell
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is likely that the compound induces changes in cellular processes, potentially leading to altered cell function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-13-5-8-20(16(4)9-13)25-21(18-11-27-12-19(18)24-25)23-22(26)17-7-6-14(2)15(3)10-17/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKXWLUKJOWNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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